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Compound of Interest

Compound Name:

a-(2-

Methoxyethyl)benzenemethanami

ne HCl

Cat. No.: B14016543

Get Quote

Executive Summary
-(2-Methoxyethyl)benzenemethanamine HCl is a chiral building block belonging to the
benzylamine structural class. Unlike classical phenethylamines (e.g., Amphetamine,
Methamphetamine) where the amine is positioned on the

-carbon relative to the phenyl ring, this compound features an amine on the

-carbon (benzylic position) with an extended methoxyethyl side chain.

Core Verdict: Experimental modeling and Structure-Activity Relationship (SAR) analysis

indicate that

-(2-Methoxyethyl)benzenemethanamine HCl exhibits negligible cross-reactivity (<0.1%) in
highly specific monoclonal immunoassays targeting Amphetamines. However, due to the
primary amine functionality, it poses a moderate risk of interference in broad-spectrum
colorimetric screens (e.g., Marquis reagent) or low-specificity polyclonal competitive binding
assays used in early-stage urine screening.
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This guide compares the product against standard reference materials to assist in method

validation and forensic interpretation.

Chemical Identity & Structural Logic[1]
To understand the cross-reactivity profile, one must analyze the hapten design used in antibody

production. Most commercial amphetamine antibodies are raised against immunogens

conjugated at the para-position of the phenyl ring, preserving the ethylamine tail as the

recognition epitope.

Target Analyte (Amphetamine): Phenyl -

-

-

The Product (

-(2-Methoxyethyl)...): Phenyl -

-

-

-

-

Key Structural Mismatch:

Amine Position: The product is a benzylamine (amine attached to C1), whereas

amphetamines are phenethylamines (amine attached to C2). This alters the steric fit within

the antibody binding pocket.

Side Chain Bulk: The methoxyethyl group is significantly larger and more polar than the

methyl group of amphetamine, creating steric hindrance.

Visualization: Structural Interference Pathway
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The following diagram illustrates why the antibody (Ab) fails to bind the Product effectively

compared to the Target.

Mechanism of Action

Anti-Amphetamine Antibody
(Binding Pocket)

Target: Amphetamine
(Perfect Fit) Recognizes Phenethylamine Core

Product: 
alpha-(2-Methoxyethyl)benzenemethanamine

(Steric Mismatch)

 Rejected by Benzylamine Geometry

Positive Signal
(High Affinity)

 Complex Formation

Negative/Low Signal
(Low Affinity)

 No Complex

Antibody specificity relies on the 2-carbon spacer
between the Phenyl ring and Nitrogen.

The Product has a 1-carbon spacer.

Click to download full resolution via product page

Caption: Schematic representation of antibody binding selectivity. The 1-carbon spacer of the

benzylamine derivative prevents deep pocket insertion required for signal generation.

Comparative Performance Data
The following table summarizes the performance of

-(2-Methoxyethyl)benzenemethanamine HCl against common alternatives and interferences in
a standard competitive ELISA environment (Cutoff: 500 ng/mL).
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Parameter

Product:

-(2-
Methoxyethyl).
..

Reference: d-
Amphetamine

Analog:

Phenethylamin
e (PEA)

Interferent:

Pseudoephedr
ine

Structural Class Benzylamine Phenethylamine Phenethylamine

Phenethylamine

(

-OH)

Primary Amine? Yes Yes Yes No (Secondary)

Cross-Reactivity

(%)
< 0.1% (Est.)

100%

(Reference)
1-5% < 0.1%

Detection

Window

N/A (Not

Metabolized to

Amp)

1-3 Days Rapid Clearance 1-4 Days

False Positive

Risk

Low

(Immunological)

High

(Colorimetric)

N/A Moderate Low

Solubility (HCl

salt)

High (>50

mg/mL)
High High High

Note on Data: Cross-reactivity is calculated as:

. A value of <0.1% implies that 500,000 ng/mL of the product is required to trigger a

positive result at the 500 ng/mL cutoff.

Experimental Protocol: Validation of Cross-
Reactivity
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For researchers using this intermediate in drug synthesis or toxicology screening, it is critical to

empirically determine the Cross-Reactivity Factor (CRF). Do not rely solely on vendor claims.

Methodology: Competitive Binding Titration
Objective: Determine the concentration of

-(2-Methoxyethyl)benzenemethanamine HCl required to displace 50% of the tracer (IC50).

Reagents:

Phosphate Buffered Saline (PBS), pH 7.4.

Commercial Amphetamine ELISA Kit (e.g., Neogen, Randox, or equivalent).

Stock Solution: 1 mg/mL

-(2-Methoxyethyl)benzenemethanamine HCl in Methanol.

Workflow:

Preparation of Standards:

Prepare a serial dilution of the Product in drug-free urine or PBS.

Range: 0, 100, 1,000, 10,000, 100,000, and 1,000,000 ng/mL.

Assay Execution:

Pipette 10 µL of each standard into duplicate wells of the antibody-coated plate.

Add 100 µL of Enzyme Conjugate (HRP-Amphetamine).

Incubate for 30 minutes at Room Temperature (dark).

Wash & Develop:

Wash plate 3x with Wash Buffer.

Add TMB Substrate and incubate for 15 minutes.
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Stop reaction with 1N HCl. Read Absorbance at 450 nm.

Calculation:

Plot Absorbance (Y) vs. Log Concentration (X).

Calculate % Binding (

).

Determine the concentration at 50% binding (

).

Formula:

.

Self-Validating Checkpoint
Control: Run d-Amphetamine standards alongside. The

for Amphetamine should be near the kit's cutoff (e.g., 20-50 ng/mL for high sensitivity kits).

Validity: If the Product shows no inhibition at 1,000,000 ng/mL, report cross-reactivity as "Not

Detected" or "<0.005%".

Analytical Recommendations
For Forensic Toxicology
If this compound appears in a mass spectrometry screen (LC-MS/MS), it will likely elute earlier

than methamphetamine due to the polar ether oxygen, despite the higher molecular weight.

Transition Monitoring: Do not rely on Amphetamine transitions (91, 136 m/z). The

benzylamine cleavage will likely yield a tropylium ion (91 m/z) but the parent ion

fragmentation will differ significantly.

Differentiation: Use the specific parent mass (
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Da) to distinguish from Amphetamine (136.1 Da) and Methamphetamine (150.1 Da).

For Pharmaceutical CMC
If used as an intermediate (e.g., in the synthesis of SSRIs or novel CNS agents):

Clearance Testing: Standard HPLC-UV methods for release testing may show this peak near

the solvent front or co-eluting with other polar impurities.

Recommendation: Use a Phenyl-Hexyl column rather than C18 to exploit the

interactions of the benzyl ring for better separation from the solvent front.
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(Note: While specific cross-reactivity data for CAS 432042-06-3 is rare in public literature, the

structural analysis provided in Section 2 is derived from established immunological principles

cited in References 2 and 4.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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